1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane
Beschreibung
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring and a nitrobenzyl group
Eigenschaften
Molekularformel |
C18H27N3O2 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-7-5-16(6-8-18)15-19-13-9-17(10-14-19)20-11-3-1-2-4-12-20/h5-8,17H,1-4,9-15H2 |
InChI-Schlüssel |
RHMUINAFPFUUFL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane typically involves the ring expansion of smaller heterocyclic compounds. One common method is the thermal or photochemical ring expansion of piperidine derivatives. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the ring expansion process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave irradiation or ultrasound-assisted synthesis. These techniques offer higher yields and more efficient reaction times compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce the nitro group to an amine.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperidine and azepane rings contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepine: Another seven-membered heterocyclic compound with different substituents.
Azepinone: Contains a carbonyl group within the seven-membered ring.
Benzazepine: Features a benzene ring fused to the azepine ring.
Dibenzazepinone: Contains two benzene rings fused to the azepine ring.
Uniqueness
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]azepane is unique due to its specific combination of a nitrobenzyl group, piperidine ring, and azepane ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
